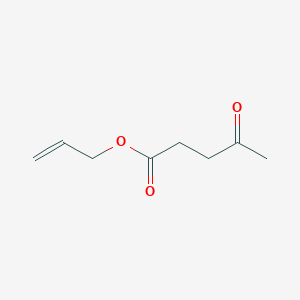

Allyl levulinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allyl levulinate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Solvent and Plasticizer

Allyl levulinate serves as an effective solvent and plasticizer in various industrial formulations. Its low volatility and good solvating power make it ideal for use in coatings, adhesives, and plastics. As a plasticizer, it enhances flexibility and durability in polymer matrices .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is incorporated into food products to enhance flavor and can be found in beverages, baked goods, and confectionery items .

| Application | Description |

|---|---|

| Solvent | Used in coatings and adhesives for its solvating properties |

| Plasticizer | Enhances flexibility in polymers |

| Flavoring Agent | Adds desirable taste to food products |

Fuel Additive

This compound has shown promise as a biofuel additive due to its renewable nature derived from biomass. It can improve the combustion efficiency of fuels when blended with traditional fossil fuels or biodiesel . Studies indicate that adding this compound to diesel blends can reduce emissions while maintaining energy content .

Biofuel Research

A study conducted by Zhang et al. explored the use of alkyl levulinates, including this compound, as biofuel additives. The research demonstrated that blends containing this compound exhibited improved cetane numbers and reduced NOx emissions compared to standard diesel fuels .

Polymer Applications

In another investigation by Luan et al., this compound was tested as a plasticizer in polyvinyl chloride (PVC). The results showed that incorporating this compound significantly increased the flexibility of PVC while maintaining mechanical strength .

化学反应分析

Microwave-Assisted Esterification

-

Reaction : Levulinic acid + Allyl alcohol → Allyl levulinate + H₂O

-

Conditions :

-

80°C under microwave irradiation

-

2.5 minutes reaction time

-

Solvent-free

-

Alcoholysis of Furfuryl Alcohol

-

Reaction : Furfuryl alcohol + Allyl alcohol → this compound

-

Conditions :

-

Reflux in allyl alcohol (96–120°C)

-

5–24 hours

-

Solvent in Palladium-Catalyzed Aminocarbonylation

This compound serves as a green solvent in carbonylative coupling reactions:

-

Reaction : Iodoarene + Amine + CO → Amide/Ketoamide

-

Performance :

Table 2: Aminocarbonylation in this compound vs. Conventional Solvents

| Substrate | Conversion (this compound) | Conversion (DMF) | Selectivity (Amide) |

|---|---|---|---|

| Iodobenzene | 46–70% | 50% | 59–84% |

| 4-Iodotoluene | 76% | 68% | 92% |

| 2-Iodopyridine | 82% | 36% | 88% |

Purolite CT151 in Alcoholysis

-

Advantages :

Brønsted vs. Lewis Acid Catalysts

常见问题

Basic Research Questions

Q. What are the established synthesis routes for allyl levulinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via acid-catalyzed esterification of levulinic acid with allyl alcohol. Key factors include catalyst type (e.g., sulfuric acid, ion-exchange resins), temperature (80–120°C), and molar ratios of reactants. For reproducibility, document catalyst loading, reaction time, and purification steps (e.g., distillation or column chromatography). Yield optimization requires balancing reaction kinetics and side reactions like polymerization of allyl alcohol. Parallel experiments with controlled variables (e.g., temperature gradients) are recommended to isolate optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying characteristic peaks such as the allyl group's protons (δ 5.8–5.2 ppm) and the levulinate carbonyl (δ 207–210 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile byproducts. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is advised. Calibrate instruments using certified reference standards and validate methods with spike-recovery experiments .

Q. How can researchers optimize solvent selection and reaction parameters to enhance this compound synthesis efficiency?

Solvent polarity significantly impacts reaction rates and byproduct formation. Polar aprotic solvents (e.g., dimethylformamide) enhance catalyst activity but may complicate purification. Non-polar solvents (e.g., toluene) enable azeotropic removal of water, shifting equilibrium toward ester formation. Use Design of Experiments (DoE) frameworks to systematically test solvent-catalyst combinations. Monitor real-time progress via in-situ FTIR or Raman spectroscopy to capture transient intermediates .

Advanced Research Questions

Q. How can kinetic modeling be applied to understand the reaction mechanisms and optimize this compound production?

Develop a reaction network incorporating primary pathways (esterification) and side reactions (e.g., allyl alcohol dimerization). Fit experimental time-dependent yield data to Arrhenius-based rate equations using hierarchical optimization algorithms. For biomass-derived levulinic acid, account for feedstock variability by introducing lumped parameters for impurity effects. Validate models with independent datasets and sensitivity analyses to identify rate-limiting steps .

Q. What computational chemistry approaches are used to predict this compound's reactivity and stability under various conditions?

Density Functional Theory (DFT) simulations can map the electronic structure of this compound, identifying reactive sites (e.g., electrophilic carbonyl carbon). Molecular dynamics (MD) simulations assess thermal stability by modeling bond dissociation energies at elevated temperatures. Solvation models (e.g., COSMO-RS) predict solubility parameters in mixed solvents. Cross-validate computational results with experimental thermoanalytical data (e.g., DSC/TGA) .

Q. What advanced spectroscopic methods resolve ambiguities in this compound's structural characterization when traditional techniques are insufficient?

For complex mixtures, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. X-ray crystallography provides definitive structural proof if single crystals are obtainable. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ions and fragments. For trace-level degradation products, use LC-MS/MS with multiple reaction monitoring (MRM) .

Methodological Notes

- Reproducibility : Adhere to guidelines for detailed experimental reporting, including catalyst sources, purification protocols, and instrument calibration .

- Data Contradictions : Address discrepancies (e.g., varying reported yields) by comparing reaction conditions, analytical methods, and feedstock purity across studies .

- Ethical Standards : Ensure raw data and computational workflows are archived in open repositories to facilitate peer validation .

属性

CAS 编号 |

1070-35-5 |

|---|---|

分子式 |

C8H12O3 |

分子量 |

156.18 g/mol |

IUPAC 名称 |

prop-2-enyl 4-oxopentanoate |

InChI |

InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3 |

InChI 键 |

NETFSRNRGBJVMU-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)OCC=C |

规范 SMILES |

CC(=O)CCC(=O)OCC=C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。